![molecular formula C13H9NO2S B1270583 8-甲基噻吩并[2,3-b]喹啉-2-羧酸 CAS No. 333312-05-3](/img/structure/B1270583.png)

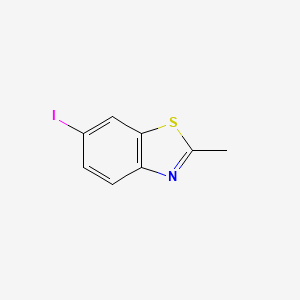

8-甲基噻吩并[2,3-b]喹啉-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-alkyl-8-quinoline carboxylic acids, closely related to 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid, involves improved Doebner–Miller reactions and subsequent alkylation steps (Xiaogen Li, Xu Cheng, & Qi‐Lin Zhou, 2002). Another study describes the synthesis of quinoline derivatives through one-pot synthesis reactions and intramolecular cyclization, showcasing the versatility of methods available for synthesizing quinoline-related compounds (W. Gao et al., 2012).

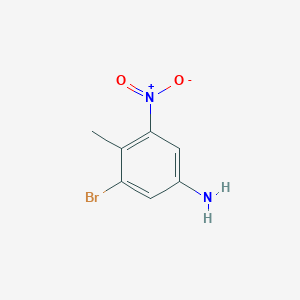

Molecular Structure Analysis

Quinoline derivatives, including 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid, exhibit complex molecular structures that have been extensively studied. The molecular structure analysis often involves X-ray diffraction and NMR spectroscopy to elucidate the arrangement of atoms within the molecule and the nature of its chemical bonds. A study on the structural aspects of quinoline-based derivatives discusses the computational and experimental approaches to understanding their molecular structures (M. Khalid et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid and similar compounds can be quite diverse, including cyclization reactions and reactivity towards various reagents. A study highlights the reactivity of bifunctional ambiphilic molecules and their coordination with metals, offering insights into the complex chemical behavior of quinoline derivatives (J. Son, Michael A. Pudenz, & J. Hoefelmeyer, 2010).

科学研究应用

Photovoltaics

- Field : Materials Science

- Application : Quinoline derivatives have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells .

- Methods : The compounds are tested for their properties like absorption spectra, energy levels, etc. Their implementation in photovoltaic cells involves designing their architecture .

- Results : The performance of quinoline derivatives in polymer solar cells and dye-synthesized solar cells has been highlighted .

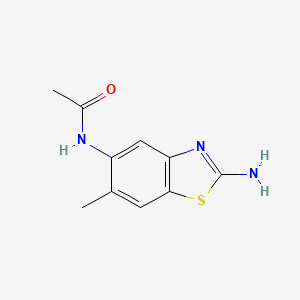

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

未来方向

属性

IUPAC Name |

8-methylthieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKUIFOTAALGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

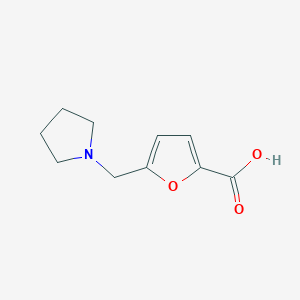

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)